2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Beschreibung

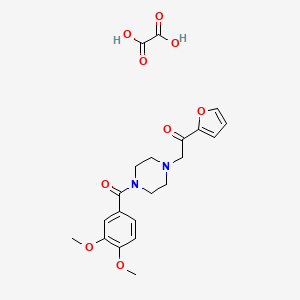

This compound features a piperazine core substituted with a 3,4-dimethoxybenzoyl group and a furan-2-yl ethanone moiety, stabilized as an oxalate salt.

Eigenschaften

IUPAC Name |

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5.C2H2O4/c1-24-17-6-5-14(12-18(17)25-2)19(23)21-9-7-20(8-10-21)13-15(22)16-4-3-11-26-16;3-1(4)2(5)6/h3-6,11-12H,7-10,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWUGPQXUMJABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CO3)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form 4-(3,4-dimethoxybenzoyl)piperazine.

Furan Ring Introduction: The next step involves the introduction of the furan ring. This can be achieved by reacting the piperazine derivative with 2-furoyl chloride under basic conditions.

Oxalate Formation: Finally, the ethanone oxalate is formed by reacting the intermediate product with oxalic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the piperazine ring can interact with neurotransmitter receptors, while the benzoyl and furan moieties can engage in hydrogen bonding and hydrophobic interactions with proteins.

Vergleich Mit ähnlichen Verbindungen

Piperazine-Based Antipsychotic Agents

Example Compound: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (from )

- Structural Differences : Replaces the dimethoxybenzoyl and furan groups with biphenyl and methoxyphenyl substituents.

- Pharmacology : Exhibits dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction compared to typical antipsychotics. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity as critical descriptors for activity .

- The furan ring could modulate electron affinity, affecting receptor binding kinetics.

Piperazine-Linked Sulfonyl and Heterocyclic Derivatives

Example Compound: 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (from )

- Structural Differences : Features a sulfonyl group and tetrazole-thioether linkage instead of dimethoxybenzoyl and furan.

- Pharmacology : Demonstrates antiproliferative activity, likely due to sulfonyl and tetrazole groups interacting with cellular enzymes or DNA .

- Comparison : The target compound’s lack of sulfonyl groups may reduce cytotoxicity but limit applications outside CNS disorders.

5-HT6 Receptor Antagonists

Example Compound: 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone (from )

- Structural Differences : Incorporates an indole-sulfonyl group and methoxyphenyl substituent.

- Pharmacology : Acts as a 5-HT6 receptor antagonist, with iodine-substituted analogs showing enhanced binding affinity (e.g., 3g in ) .

- Comparison : The target compound’s dimethoxybenzoyl group may favor dopamine receptor interactions over 5-HT6, reflecting divergent therapeutic targets.

Piperazine-Furan Hybrids

Example Compound: 4-(4-Aminophenyl)piperazin-1-ylmethanone (from )

- Structural Differences: Retains the furan ring but replaces dimethoxybenzoyl with an aminophenyl group.

- Synthesis : Involves nitro reduction and nucleophilic substitution, contrasting with the target’s likely acylative coupling .

- Comparison: The aminophenyl group may improve water solubility, whereas the oxalate salt in the target compound could enhance crystallinity and stability.

Physicochemical and Pharmacokinetic Properties

| Compound (Example) | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity |

|---|---|---|---|---|

| Target Compound | C21H22N2O9 (oxalate) | 446.4 | 3,4-Dimethoxybenzoyl, furan | Not reported |

| 1-(Biphenyl-4-yl)-2-[4-(2-MeO-Ph)-piperazin-1-yl]ethanone | C25H24N2O2 | 384.5 | Biphenyl, methoxyphenyl | Antipsychotic (D2/5-HT2A antagonist) |

| 2-(4-(2-MeO-Ph)-piperazin-1-yl)-1-(1-tosyl-indol-3-yl)ethanone | C28H28N4O4S | 516.6 | Tosyl-indol, methoxyphenyl | 5-HT6 antagonism (Ki < 10 nM) |

| 4-(4-NO2-Ph)-piperazin-1-ylmethanone | C15H15N3O3 | 285.3 | Nitrophenyl, furan | Intermediate (reduced to aminophenyl) |

Biologische Aktivität

The compound 2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 433.49 g/mol

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The antioxidant activity can be quantified using methods such as DPPH and FRAP assays. For instance, in a study involving related compounds, maximum inhibition percentages were reported at concentrations of 1 mg/mL, demonstrating effective free radical scavenging capabilities .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. A study evaluating various derivatives of piperazine indicated that modifications such as the incorporation of a dimethoxybenzoyl group enhance the antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membrane integrity and inhibition of essential metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, the compound's interaction with specific molecular targets involved in cell proliferation and survival has been proposed as a mechanism for its anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine moiety allows for interactions with various receptors, potentially modulating their activity.

- Enzyme Inhibition : The structural components may inhibit key enzymes involved in metabolic processes within cells.

- Oxidative Stress Reduction : By scavenging free radicals, the compound reduces oxidative damage to cells.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the furan-2-yl ethanone intermediate via halogenation or substitution of furan derivatives (e.g., using Claisen-Schmidt condensation or Friedel-Crafts acylation) .

- Step 2 : Coupling of the piperazine core with the 3,4-dimethoxybenzoyl group. This often employs nucleophilic aromatic substitution (SNAr) or amide bond formation using coupling reagents like DCC or EDC .

- Step 3 : Salt formation with oxalic acid to yield the oxalate salt. Key intermediates include 4-(4-nitrophenyl)piperazin-1-ylmethanone, which undergoes nitro group reduction to introduce amine functionality .

Advanced: How can the coupling efficiency between the piperazine and dimethoxybenzoyl group be optimized?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing transition states .

- Catalysts : Use of potassium carbonate or triethylamine as bases to deprotonate intermediates and drive the reaction forward .

- Temperature Control : Maintaining 70–80°C to balance reaction kinetics and avoid decomposition .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization improves purity (>95%) .

Basic: What analytical techniques are critical for structural validation and purity assessment?

- Spectroscopy :

- Chromatography :

- HPLC : Purity assessment using C18 columns (ACN/water gradient, UV detection at 254 nm) .

- X-ray Crystallography : Resolves crystal packing and salt formation, as demonstrated for analogous piperazine-oxalate structures .

Advanced: How can discrepancies between computational predictions and experimental bioactivity data be resolved?

- Validation Methods :

- Docking Refinement : Adjust force field parameters (e.g., AMBER or CHARMM) to better model piperazine flexibility and furan interactions .

- QSAR Models : Incorporate experimental logP and solubility data to improve predictive accuracy for receptor binding .

- Experimental Replication : Reassess assay conditions (e.g., buffer pH, cell lines) to rule out false negatives/positives. For example, antitumor activity may vary between MCF-7 and HeLa cell lines .

Basic: What in vitro assays are used to screen the compound’s pharmacological potential?

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Antitumor : MTT assay (IC50 in cancer cell lines) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

Advanced: How does the oxalate counterion affect solubility and bioavailability?

- Solvency : Oxalate reduces aqueous solubility (logP ~2.5) compared to hydrochloride salts but enhances crystallinity for X-ray analysis .

- Salt Screening : Alternative salts (e.g., trifluoroacetate or mesylate) improve solubility by 2–3-fold but may alter toxicity profiles .

- Bioavailability : Oxalate forms show moderate permeability in Caco-2 assays (Papp ~1 × 10⁻⁶ cm/s), necessitating prodrug strategies for oral delivery .

Basic: What stability challenges arise during storage, and how are they managed?

- Degradation Pathways : Hydrolysis of the ethanone group under acidic conditions or oxidation of the furan ring .

- Mitigation :

- Storage : -20°C under argon in amber vials .

- Stabilizers : Addition of antioxidants (e.g., BHT) in stock solutions .

Advanced: What computational tools predict target interactions for this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with serotonin receptors (5-HT2A) or kinases .

- MD Simulations : GROMACS for assessing piperazine ring flexibility in aqueous environments over 100-ns trajectories .

- ADMET Prediction : SwissADME or pkCSM for estimating metabolic stability (CYP3A4 clearance) and toxicity (hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.